molecular formula C19H18FNO5S B2776372 1'-(3-fluoro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797280-81-9

1'-(3-fluoro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2776372
CAS No.: 1797280-81-9
M. Wt: 391.41
InChI Key: QQSUWXLHMCVECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings share a single atom. The presence of the 3-fluoro-4-methoxyphenyl group and the sulfonyl moiety adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the spiro structure provides rigidity and specificity in binding. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects in biological systems .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one lies in its spiro structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1'-(3-fluoro-4-methoxyphenyl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S/c1-25-17-8-7-13(11-16(17)20)27(23,24)21-10-4-9-19(12-21)15-6-3-2-5-14(15)18(22)26-19/h2-3,5-8,11H,4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSUWXLHMCVECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.